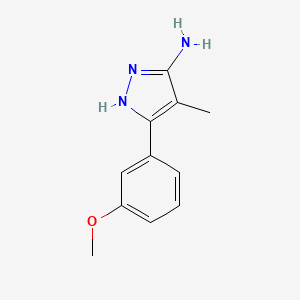

5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with methoxyphenyl and pyrazole components have been synthesized and studied, providing insights into the potential properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved by reacting appropriate starting materials and characterized by various spectroscopic techniques . Similarly, other pyrazole derivatives were synthesized through condensation reactions, as seen in the synthesis of various 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles . These methods could potentially be adapted for the synthesis of "5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine."

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was elucidated using this method . The molecular geometries and electronic structures can also be optimized and calculated using ab-initio methods, as demonstrated in the study of similar compounds . These analyses provide valuable information about the molecular conformation and electronic distribution, which are essential for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the substitution pattern on the pyrazole ring. For instance, the presence of methoxy and phenyl groups can affect the electron density and steric hindrance, which in turn influences the compound's behavior in reactions. The studies provided do not detail specific reactions for "5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine," but they do provide insights into the reactivity of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be studied using techniques like TG-DTG . The solvent effects on structural parameters can also be investigated to understand the solubility and reactivity in different environments . Spectroscopic methods like NMR, mass spectra, FT-IR, and UV-Visible are used to characterize the compounds and confirm their structures . These properties are crucial for the development of pyrazole derivatives for practical applications.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis of related pyrazole compounds, highlighting methodologies for creating compounds with potential biological activities. Studies such as the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid heterocyclic-2-ylamide demonstrate the synthetic routes to obtain pyrazole derivatives with good yields (H. Liming et al., 2003). Similarly, research on the crystal structure of related pyrazole compounds provides insights into their molecular configuration, aiding in the understanding of their chemical behavior and potential interactions (Ziqing Cao et al., 2010).

Antimicrobial and Biological Activities

Novel pyrazoline and isoxazoline derivatives synthesized from related compounds have been evaluated for their antimicrobial properties, showing significant to moderate activity against various microorganisms. This research indicates the potential for developing new antimicrobial agents based on pyrazole chemistry (S. Jadhav et al., 2009).

Material Science and Chemistry Applications

The electrochemical oxidation of catechol derivatives in the presence of pyrazolone compounds explores their utility in synthetic chemistry, particularly in creating materials with specific properties for medical applications. Such research demonstrates the versatility of pyrazole derivatives in various scientific fields (H. R. L. Zhad et al., 2012).

Molecular Docking and Computational Studies

Computational studies, including molecular docking and quantum chemical calculations on related compounds, provide insights into their potential biological effects and molecular interactions. These studies are crucial for understanding the pharmacological potential of new compounds, guiding the design of molecules with desired biological activities (A. Viji et al., 2020).

Mechanism of Action

Target of Action

The primary target of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine is the metabotropic glutamate 5 (mGlu5) receptor . This receptor has been implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs .

Mode of Action

5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine acts as a partial negative allosteric modulator (NAM) of the mGlu5 receptor . This means it reduces the receptor’s response to glutamate, the main excitatory neurotransmitter in the brain. This modulation can lead to a decrease in neuronal excitability and potentially exert therapeutic effects .

Biochemical Pathways

The compound’s action on the mGlu5 receptor affects the glutamatergic signaling pathway . This pathway plays a crucial role in neural communication, memory formation, learning, and regulation. The compound’s modulation of this pathway can lead to changes in neural activity and behavior .

Pharmacokinetics

Similar compounds such as curcumin have been shown to have low systemic bioavailability following oral dosing . This is often due to efficient first-pass metabolism and some degree of intestinal metabolism .

Result of Action

The compound induces rapid and sustained antidepressant-like effects in a brain-derived neurotrophic factor (BDNF)-dependent mechanism . It also enhances the action of ®-ketamine in mice, indicating convergent mechanisms of action and potential use in treating depression .

Future Directions

properties

IUPAC Name |

5-(3-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-10(13-14-11(7)12)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQGOWVIPYKYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)